

Targeted Lipidomics Workflow for Short-chain Acyl-glycine (SAG) Analysis

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Compound of Interest

Compound Name: *1-Stearoyl-2-arachidonoyl-d8-sn-glycerol*

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Application Notes and Protocols

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Introduction

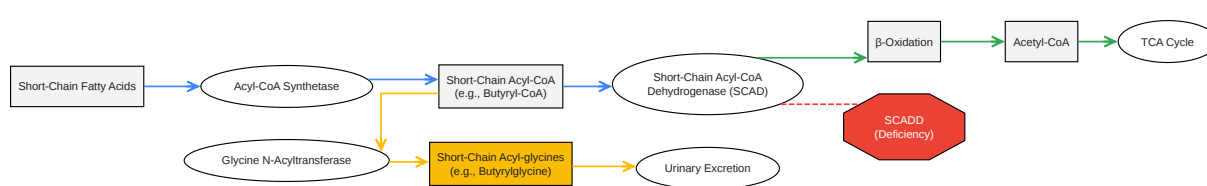
Short-chain acyl-glycines (SAGs) are N-acyl conjugates of glycine and short-chain fatty acids. These molecules are important biomarkers for inborn errors of metabolism, particularly for disorders of fatty acid oxidation such as Short-chain Acyl-CoA Dehydrogenase Deficiency (SCADD). In SCADD, the impaired breakdown of short-chain fatty acids leads to an accumulation of butyryl-CoA, which is subsequently conjugated to glycine to form butyrylglycine and excreted in the urine.^{[1][2][3]} The analysis of SAGs in biological fluids is therefore a critical tool for the diagnosis and monitoring of these metabolic disorders.^{[4][5][6]}

This application note provides a detailed workflow for the targeted analysis of SAGs in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers all steps from sample preparation to data analysis and includes quantitative data for key SAGs.

Signaling and Metabolic Pathways

The primary metabolic pathway of relevance to SAG analysis is the mitochondrial fatty acid β -oxidation spiral. In individuals with SCADD, a deficiency in the short-chain acyl-CoA

dehydrogenase enzyme disrupts the final step of this pathway for short-chain fatty acids. This leads to an accumulation of short-chain acyl-CoAs, which are then shunted into alternative detoxification pathways, including conjugation with glycine to form SAGs.[1][2][3] While SAGs themselves are not known to have specific signaling functions, their precursors, short-chain fatty acids, are recognized as signaling molecules that can influence inflammation, glucose, and lipid metabolism.[7]

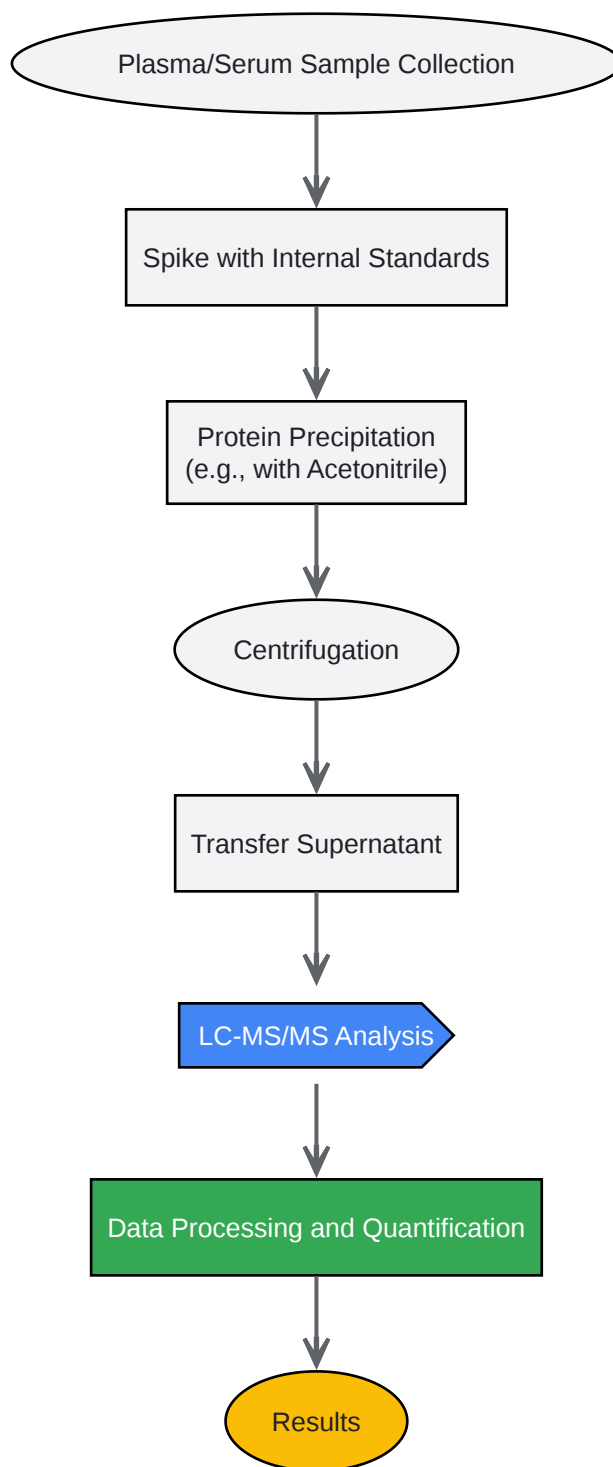


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Figure 1: Metabolic pathway illustrating the formation of SAGs in the context of SCADD.

Experimental Workflow

The overall experimental workflow for targeted SAG analysis is depicted below. It involves sample collection, internal standard spiking, protein precipitation, centrifugation, supernatant transfer, LC-MS/MS analysis, and data processing.



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Figure 2: Overview of the targeted lipidomics workflow for SAG analysis.

Experimental Protocols

1. Sample Preparation

This protocol is designed for the extraction of SAGs from human plasma or serum.

- Materials:
 - Human plasma or serum samples
 - Internal standard solution (e.g., a mix of stable isotope-labeled SAGs)
 - Acetonitrile (ACN), ice-cold
 - Microcentrifuge tubes (1.5 mL)
 - Pipettes and tips
 - Microcentrifuge
- Procedure:
 - Thaw plasma/serum samples on ice.
 - In a 1.5 mL microcentrifuge tube, add 50 μ L of plasma or serum.
 - Add 10 μ L of the internal standard solution to each sample.
 - Add 200 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 30 seconds.
 - Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
 - Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial for analysis.

2. LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the analysis of SAGs. The specific parameters may need to be optimized for the instrument used.

- Instrumentation:
 - Liquid Chromatography system (e.g., UPLC or HPLC)
 - Tandem Mass Spectrometer (e.g., Triple Quadrupole)
- LC Parameters:
 - Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.3 mL/min
 - Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Linear gradient to 95% B
 - 5-7 min: Hold at 95% B
 - 7-7.5 min: Return to 5% B
 - 7.5-10 min: Re-equilibration at 5% B
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
- MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive

- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Ion Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Capillary Voltage: 3.0 kV

Quantitative Data

The following tables summarize the MRM transitions and typical retention times for a selection of short-chain acyl-glycines. These values should be optimized for the specific LC-MS/MS system being used.

Table 1: MRM Transitions for Short-Chain Acyl-glycines

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Acetylglycine (C2)	118.1	76.1	50
Propionylglycine (C3)	132.1	76.1	50
Butyrylglycine (C4)	146.1	76.1	50
Isobutyrylglycine (C4)	146.1	76.1	50
Isovalerylglycine (C5)	160.1	76.1	50
Tiglylglycine (C5:1)	158.1	76.1	50

Table 2: Typical Chromatographic Retention Times and Limits of Quantification

Analyte	Retention Time (min)	Limit of Quantification (LOQ) in Plasma (µM)
Acetylglycine (C2)	1.8	0.1
Propionylglycine (C3)	2.5	0.05
Butyrylglycine (C4)	3.2	0.05
Isobutyrylglycine (C4)	3.1	0.05
Isovalerylglycine (C5)	3.8	0.02
Tiglylglycine (C5:1)	3.6	0.02

Data Analysis

Data acquisition and processing are performed using the software provided with the mass spectrometer. The concentration of each SAG in the samples is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a calibration curve prepared with known concentrations of the analytes.

Conclusion

This application note provides a comprehensive and detailed workflow for the targeted analysis of short-chain acyl-glycines in plasma and serum. The described methods are robust and sensitive, making them suitable for both research and clinical applications in the study of inborn errors of metabolism and other conditions where the profiling of SAGs is of interest. The provided protocols and quantitative data serve as a valuable resource for laboratories looking to establish or optimize their SAG analysis capabilities.

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